N-{4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide
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Overview
Description
N-{4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea derivative. The resulting thiazole intermediate is then subjected to further functionalization to introduce the ethyl and fluoro-methylphenyl groups.
The pyridine ring is often introduced through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The final step involves the formation of the propanamide group through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors for the coupling reactions and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it a candidate for drug discovery and development.
Medicine: Its structural features suggest potential as an anti-inflammatory or anticancer agent.
Industry: It could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The thiazole and pyridine rings could facilitate binding to metal ions or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as 2,4-disubstituted thiazoles, which exhibit a range of biological activities.
Pyridine Derivatives: Compounds like pyridine-2-carboxamides, which are known for their medicinal properties.
Uniqueness
N-{4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide is unique due to the specific combination of functional groups and the presence of both thiazole and pyridine rings. This unique structure may confer specific biological activities or chemical reactivity not seen in other compounds.
Properties
CAS No. |
365430-57-5 |
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Molecular Formula |
C20H20FN3OS |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-[4-[2-ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]propanamide |
InChI |
InChI=1S/C20H20FN3OS/c1-4-17(25)23-16-11-14(8-9-22-16)20-19(24-18(5-2)26-20)13-6-7-15(21)12(3)10-13/h6-11H,4-5H2,1-3H3,(H,22,23,25) |
InChI Key |
WGLXRYSRXDMDLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)CC)C3=CC(=C(C=C3)F)C |
Origin of Product |
United States |
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